molecular formula C6H10N4O2 B1213224 N-Isopropylammelide CAS No. 35200-63-6

N-Isopropylammelide

Cat. No.: B1213224
CAS No.: 35200-63-6
M. Wt: 170.17 g/mol
InChI Key: DBFMBHXVWIURSV-UHFFFAOYSA-N
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Description

N-Isopropylammelide is a specialized s-triazine compound that serves as a defined enzymatic substrate in microbiological and environmental remediation research. Its primary research value lies in its role as the native substrate for the enzyme this compound isopropylaminohydrolase (AtzC) . This enzyme is a critical component of the atrazine degradation pathway found in bacteria like Pseudomonas sp. strain ADP . Researchers utilize this compound to study the mechanism and kinetics of AtzC, a zinc-containing amidohydrolase that catalyzes the hydrolysis of the compound to cyanuric acid and isopropylamine . This reaction represents the third step in the bacterial mineralization of the common herbicide atrazine . Investigations into this pathway are vital for understanding the environmental fate of s-triazine herbicides and for developing bioremediation strategies to address groundwater and soil contamination . The enzyme's high specificity for N-alkylated ammelides makes this compound an essential tool for elucidating the structure and function of AtzC, including metal center coordination and substrate docking, as revealed by X-ray crystallography studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(propan-2-ylamino)-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3(2)7-4-8-5(11)10-6(12)9-4/h3H,1-2H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMBHXVWIURSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331560
Record name N-Isopropylammelide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35200-63-6
Record name 6-[(1-Methylethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35200-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylammelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of N Isopropylammelide

Hydrolytic Reactions of N-Isopropylammelide

Hydrolysis represents a key transformation pathway for this compound. This process can be categorized into non-enzymatic and enzymatic routes, though the latter is far more extensively documented due to its environmental relevance in atrazine (B1667683) breakdown. nih.govnih.gov

Specific kinetic and mechanistic studies on the non-enzymatic hydrolysis of this compound are not extensively detailed in the available literature. However, the reactivity of the broader class of s-triazine compounds provides insight into potential pathways. The hydrolysis of s-triazines is known to be influenced by factors such as pH and temperature. For instance, the hydrolysis rate of some hexahydro-s-triazines has been shown to be strongly dependent on the pH of the aqueous solution. researchgate.net

Generally, the hydrolysis of substituted s-triazines can occur under acidic or basic conditions. researchgate.net For related compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), hydrolysis to cyanuric acid occurs readily upon heating with water. wikipedia.org It is plausible that this compound undergoes a similar, albeit likely slower, hydrolysis of its amino substituent under forcing conditions (e.g., strong acid or base, elevated temperatures). Under very harsh conditions, such as high temperatures over a catalyst like aluminum oxide, the stable s-triazine ring itself can be cleaved. utwente.nl

The products of this compound hydrolysis are well-established, primarily from studies of enzymatic pathways. The reaction involves the cleavage of the carbon-nitrogen bond between the triazine ring and the isopropylamino group. nih.govwikipedia.org This hydrolytic cleavage yields two primary products: cyanuric acid and isopropylamine (B41738). nih.govwikipedia.org

The stoichiometric equation for this reaction is: this compound + H₂O ⇌ cyanuric acid + isopropylamine wikipedia.org

This reaction is a crucial step in the complete mineralization of atrazine, as cyanuric acid can be further metabolized by various soil microorganisms into ammonia (B1221849) and carbon dioxide. nih.govnih.gov While this product formation is definitively documented for enzymatic hydrolysis, it is the expected outcome for non-enzymatic hydrolysis under conditions that selectively cleave the N-alkyl side chain without degrading the triazine ring.

ReactantConditionPrimary ProductsReference
This compoundHydrolysis (Enzymatic)Cyanuric Acid, Isopropylamine nih.gov, , wikipedia.org
s-Triazines (general)Catalytic Hydrolysis (High Temp)Ammonia, Carbon Dioxide utwente.nl

Oxidative and Reductive Transformations of this compound

Detailed studies focusing specifically on the oxidative and reductive transformations of this compound are not prominent in the reviewed scientific literature. The primary focus of research has been on its role as an intermediate in hydrolytic degradation pathways of parent herbicides.

Mechanistic Investigations of this compound Reactions

Mechanistic understanding of this compound transformation is almost exclusively derived from studies of its enzymatic hydrolysis. The enzyme responsible, this compound isopropylaminohydrolase (also known as AtzC), is a member of the amidohydrolase superfamily. nih.govwikipedia.org

Investigations into the AtzC enzyme from Pseudomonas sp. strain ADP reveal that it catalyzes the stoichiometric hydrolysis of this compound to cyanuric acid and isopropylamine. nih.govnih.gov The proposed mechanism involves a metal center within the enzyme's active site, which is believed to be a five-coordinate Zn(II) ion. nih.govnih.govresearchgate.net This metal center is thought to activate a water molecule, facilitating a nucleophilic attack on the carbon atom of the triazine ring that is bonded to the isopropylamine group. nih.gov This leads to the cleavage of the C-N bond and the release of the products.

For non-enzymatic hydrolysis of related s-triazines, the mechanism is generally interpreted as a rate-determining nucleophilic attack by either water or a hydroxide (B78521) ion on an electron-deficient carbon atom of the triazine ring. rsc.org The nitrogen atoms in the ring withdraw electron density, making the ring carbons susceptible to such attacks.

Enzymatic Biotransformation of N Isopropylammelide

N-Isopropylammelide as an Intermediate in Microbial Atrazine (B1667683) Degradation Pathways

The aerobic degradation of atrazine by various microorganisms, particularly strains of Pseudomonas, proceeds through a well-defined pathway involving a series of hydrolytic enzymatic steps. This compound emerges as a significant intermediate in this process, formed after the initial dechlorination and dealkylation of atrazine.

The initial step in the primary atrazine degradation pathway involves the removal of the chlorine atom from the s-triazine ring, catalyzed by atrazine chlorohydrolase (AtzA) or a similar enzyme like TrzN. This reaction yields hydroxyatrazine oup.commdpi.comresearchgate.netplos.orgasm.orgeiu.edu. Subsequently, hydroxyatrazine undergoes N-dealkylation. Specifically, the ethylamino side chain is removed by hydroxyatrazine ethylaminohydrolase (AtzB), resulting in the formation of this compound and ethylamine (B1201723) oup.comresearchgate.netasm.orgeiu.edujabonline.inresearchgate.netresearchgate.netbard-isus.comnih.govoup.com. This sequential removal of substituents is critical for breaking down the herbicide molecule.

Following its formation, this compound is further processed by this compound isopropylaminohydrolase (AtzC). This enzyme catalyzes the hydrolytic deamination of this compound, cleaving off the isopropylamine (B41738) group and yielding cyanuric acid and isopropylamine mdpi.comresearchgate.netplos.orgasm.orgeiu.edujabonline.inresearchgate.netresearchgate.netbard-isus.comnih.govuniprot.orgnih.govresearchgate.netasm.orgwikipedia.orgasm.orgplos.orgnih.govresearchgate.netnih.gov. Cyanuric acid represents the end product of this initial series of transformations, often referred to as the "upper pathway" of atrazine degradation. It serves as a central metabolic intermediate, which is then further mineralized into carbon dioxide and ammonia (B1221849) by a subsequent set of enzymes (the "lower pathway") oup.commdpi.complos.orgeiu.edujabonline.inresearchgate.netnih.govanu.edu.au.

This compound Isopropylaminohydrolase (AtzC)

The enzyme AtzC is central to the biotransformation of this compound. Its characterization has provided significant insights into the biochemical mechanisms of herbicide degradation.

This compound isopropylaminohydrolase, commonly known as AtzC, is classified under the Enzyme Commission (EC) number EC 3.5.4.42 uniprot.orgresearchgate.netnih.govexpasy.org. It was previously assigned the EC number 3.5.99.4 wikipedia.org. AtzC belongs to the amidohydrolase protein superfamily, a large group of enzymes characterized by their ability to catalyze the hydrolysis of amide bonds researchgate.netasm.orgwikipedia.orgasm.orgnih.govresearchgate.net. Biochemical studies have revealed that AtzC is a metalloenzyme, typically containing a zinc(II) ion in its active site, which is essential for its catalytic activity uniprot.orgnih.govresearchgate.netnih.gov. The enzyme has a subunit molecular weight of approximately 44.9 kDa, and the holoenzyme exists as a tetramer with a molecular weight of around 174 kDa nih.govresearchgate.net. AtzC's activity can be modulated by other s-triazine compounds, some of which act as inhibitors, such as N-hydroxyethylammeline and ammeline (B29363) uniprot.org.

The primary and most well-characterized substrate for AtzC is This compound mdpi.comresearchgate.netplos.orgasm.orgeiu.edujabonline.inresearchgate.netresearchgate.netbard-isus.comnih.govuniprot.orgnih.govresearchgate.netasm.orgwikipedia.orgasm.orgplos.orgnih.govresearchgate.netnih.gov. The enzyme catalyzes the hydrolysis of this compound, yielding cyanuric acid and isopropylamine mdpi.comresearchgate.netplos.orgasm.orgeiu.edujabonline.inresearchgate.netresearchgate.netbard-isus.comnih.govuniprot.orgnih.govresearchgate.netasm.orgwikipedia.orgasm.orgplos.orgnih.govresearchgate.netnih.gov.

Studies have determined specific kinetic parameters for AtzC when acting on this compound. The Michaelis constant (Km) is reported as 406 μM, indicating the substrate concentration at which the reaction rate is half of the maximum velocity. The catalytic turnover number (kcat) is 13.3 s-1, representing the number of substrate molecules converted to product per enzyme molecule per second nih.govasm.org.

Beyond its primary substrate, AtzC exhibits a broader substrate range, capable of hydrolyzing other N-substituted amino dihydroxy-s-triazine molecules. It demonstrates a preference for substrates with linear N-alkyl groups over those with branched alkyl groups nih.govexpasy.org. For instance, AtzC can also hydrolyze ammelide (B29360) to cyanuric acid, albeit with a lower catalytic efficiency (kcat of 2 s-1) compared to this compound asm.org.

Table 1: Kinetic Parameters of AtzC with this compound

Parameter Value Units Reference
Km 406 μM nih.govasm.org

Table 2: Substrate Specificity of AtzC

Substrate Product(s) Relative Activity Reference
This compound Cyanuric acid, Isopropylamine High nih.govexpasy.orgasm.org
Ammelide Cyanuric acid Moderate asm.org
N-substituted dihydroxy-s-triazines (linear alkyl) Varies Moderate to High nih.govexpasy.org

The catalytic mechanism of AtzC is intrinsically linked to its active site, which features a metal center crucial for its function. Biochemical analysis has confirmed the presence of a catalytically essential, five-coordinate Zn(II) ion within the active site of AtzC nih.govresearchgate.netnih.gov. This metal ion is vital for coordinating the substrate and facilitating the hydrolytic reaction.

Structural studies, including X-ray crystallography, have provided detailed insights into the enzyme's architecture. The structure of AtzC has been determined, with PDB accession codes such as 2QT3 available researchgate.netwikipedia.orgnih.govresearchgate.net. These studies have identified key residues involved in catalysis. For example, a histidine residue at position 249 (His249) has been implicated as a proton donor/acceptor and is critical for the enzyme's catalytic activity; its substitution with alanine (B10760859) abolishes activity uniprot.orgplos.orgnih.gov.

The proposed catalytic mechanism for AtzC shares similarities with that of carbonic anhydrase and other enzymes within subtype III of the amidohydrolase family plos.orgnih.gov. This mechanism likely involves the activation of a water molecule by the zinc ion, followed by nucleophilic attack on the substrate's amide bond, leading to the release of isopropylamine and the formation of cyanuric acid.

Compound List

Atrazine

this compound

Hydroxyatrazine

Cyanuric Acid

Isopropylamine

Ethylamine

N-ethylammelide

Ammelide

N-hydroxyethylammeline

N-ethylammeline

N-isopropylammeline

5-Azacytosine

Catalytic Mechanism and Active Site Features

Role of Specific Residues in Catalysis (e.g., Catalytic Triad)

The catalytic mechanism of AtzC involves specific amino acid residues crucial for its function. Structural and molecular docking studies suggest that AtzC, belonging to the amidohydrolase superfamily, utilizes a metal cofactor in its active site to facilitate the hydrolysis of this compound. Research indicates that certain histidine residues play a vital role. For instance, the substitution of a specific active site histidine residue (His249 in one study, or His253 in another numbering scheme) with alanine completely abolished the enzyme's catalytic activity plos.org, nih.gov. This residue is proposed to function as a general acid-base catalyst, potentially activating a water molecule for hydrolysis nih.gov. While AtzC shares structural similarities with other Class III amidohydrolases, like cytosine deaminase, it notably lacks a specific acidic residue typically involved in water activation for hydrolysis in those enzymes nih.gov. Instead, the catalytic machinery appears to rely on a metal center coordinated by histidine and aspartate residues nih.gov. Other identified residues, including His60, His62, His211, and Asp307, are also implicated in the catalytic process based on bioinformatic analyses mdpi.com.

Metal Cofactor Requirements (e.g., Zinc)

AtzC is a metalloenzyme, requiring a metal cofactor for its catalytic activity nih.gov, nih.gov, asm.org. Biochemical analyses have demonstrated that native AtzC contains approximately 0.50 equivalents of zinc (Zn) per subunit nih.gov, nih.gov, asm.org. The enzyme's activity is significantly diminished upon removal of this metal cofactor. Crucially, the activity of metal-depleted AtzC can be restored by the addition of various divalent metal ions, including Zn(II), Fe(II), Mn(II), Co(II), and Ni(II) nih.gov, nih.gov, asm.org. However, Zn(II) is considered the catalytically essential metal, forming a five-coordinate metal center within the active site that is critical for substrate hydrolysis nih.gov, nih.gov, asm.org. Zinc is broadly recognized as a vital cofactor for a vast number of enzymes, playing indispensable roles as both a structural component and an active site participant lumenlearning.com.

Genetic Basis and Expression Studies of atzC

The enzyme AtzC is encoded by the atzC gene, which is integral to the s-triazine degradation pathway in bacteria like Pseudomonas sp. strain ADP nih.gov, nih.gov. This gene is part of a cluster responsible for the metabolism of herbicides like atrazine nih.gov, nih.gov. The atzC gene has been successfully cloned from Pseudomonas sp. strain ADP, typically as a 2.0-kb fragment, and expressed in heterologous hosts such as Escherichia coli nih.gov, nih.gov. Functional analysis following transposon mutagenesis has confirmed its role in this compound hydrolysis nih.gov. The atzC gene contains a single open reading frame of 1,209 nucleotides, encoding a protein of 403 amino acids nih.gov, nih.gov. Studies have also investigated the expression of atzC in other bacterial strains, such as Arthrobacter sp. ZXY-2, using techniques like RT-qPCR to quantify gene expression levels in response to atrazine presence d-nb.info. When expressed in E. coli under the control of the tac promoter, the AtzC enzyme constituted a significant portion (36%) of the soluble protein fraction nih.gov, asm.org.

Enzyme Production and Purification Strategies

The production and purification of AtzC are essential for detailed biochemical and structural studies. Recombinant expression systems, particularly in Escherichia coli, have been widely employed for producing sufficient quantities of the enzyme nih.gov, nih.gov, plos.org, nih.gov. Following expression, AtzC is typically purified using a combination of biochemical techniques. Common strategies involve initial steps like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein, followed by chromatographic methods such as phenyl column chromatography or ion-exchange chromatography to achieve high purity nih.gov, nih.gov, asm.org. For instance, AtzC from Pseudomonas sp. strain ADP has been purified to homogeneity through ammonium sulfate precipitation and phenyl column chromatography nih.gov, asm.org. Similarly, AtzC from Leucobacter triazinivorans JW-1 was purified using ammonium sulfate precipitation and multiple chromatography steps nih.gov.

Interactions of this compound with Other Microbial Enzymes in Triazine Degradation

This compound is an intermediate product formed by the action of the enzyme AtzB (hydroxyatrazine N-ethylaminohydrolase) on hydroxyatrazine nih.gov, nih.gov, d-nb.info, asm.org, nih.gov. AtzB catalyzes the hydrolytic removal of the ethylamino group from hydroxyatrazine, yielding this compound nih.gov, d-nb.info, nih.gov. Subsequently, this compound is acted upon by AtzC, which hydrolytically removes the isopropylamine group, producing cyanuric acid nih.gov, nih.gov, d-nb.info, asm.org, nih.gov. Cyanuric acid is a central intermediate in the degradation of many s-triazine herbicides and can be further metabolized by other microbial enzymes into ammonia and carbon dioxide nih.gov, asm.org.

Structural Biology and Computational Studies of N Isopropylammelide Interacting Systems

X-Ray Crystallographic Analysis of N-Isopropylammelide Isopropylaminohydrolase (AtzC)

X-ray crystallography has been instrumental in revealing the atomic-level details of the this compound isopropylaminohydrolase (AtzC) enzyme, the third enzyme in the atrazine (B1667683) degradation pathway. These studies have provided a static yet detailed snapshot of the enzyme's architecture, active site, and the conformational states it adopts.

Several crystal structures of AtzC from Pseudomonas sp. strain ADP have been determined and deposited in the Protein Data Bank (PDB), providing a foundation for understanding its function. An early structure was solved and given the PDB accession code 2QT3. wikipedia.org Subsequently, higher-resolution structures were obtained, including those in complex with a weak inhibitor, which have offered deeper insights into the enzyme's mechanism. These structures are available under the PDB accession codes 4CQB, 4CQC, and 4CQD. wwpdb.orgrcsb.org

PDB Accession CodeResolution (Å)Description
2QT32.24Crystal structure of AtzC complexed with Zn
4CQB1.84AtzC with a weak inhibitor bound in the active site
4CQC-AtzC mutant structure
4CQD-AtzC mutant structure

The crystal structures of AtzC reveal a classic amidohydrolase fold. The active site is characterized by a pocket containing a catalytically essential metal ion. wikipedia.orglibretexts.org In AtzC, this is a single zinc ion (Zn²⁺), which is coordinated by several key amino acid residues. wikipedia.orgfiveable.me The unique arrangement of amino acid residues within the active site, including their size, charge, and hydrophobicity, creates a specific chemical environment that is finely tuned for the binding of its substrate, this compound. libretexts.orgfiveable.me The active site is a groove or pocket within the enzyme, providing an optimal orientation for the substrate to undergo hydrolysis. wikipedia.orgfiveable.me

Direct co-crystallization of AtzC with its natural substrate, this compound, has proven challenging. However, the structure of AtzC with a bound weak inhibitor provides a valuable model for understanding substrate binding. rcsb.org The induced-fit model of enzyme-substrate interaction, where the binding of the substrate induces a conformational change in the enzyme for a tighter fit, is supported by these structural studies. libretexts.orgkhanacademy.org The binding of the substrate to the active site is facilitated by a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the active site. fiveable.me

While X-ray crystallography primarily provides a static picture of a protein, comparisons between different crystal structures (e.g., with and without a bound ligand) can reveal important information about conformational dynamics. nih.govbiorxiv.orgresearchgate.net In the case of AtzC, comparison of the apo (ligand-free) and inhibitor-bound structures shows that upon ligand binding, the enzyme undergoes a conformational change to create an ideal fit for catalysis. libretexts.org This is consistent with the induced-fit model of enzyme action. libretexts.orgkhanacademy.org These conformational shifts are crucial for the catalytic activity of the enzyme, ensuring the proper alignment of the substrate and catalytic residues for the reaction to occur. fiveable.me

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide a powerful complement to experimental techniques by offering a dynamic view of molecular interactions and allowing for the investigation of properties that are difficult to study experimentally.

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods, are used to study the electronic structure and properties of molecules. researchgate.netacs.orgmdpi.com While dedicated, in-depth computational studies solely on the this compound molecule are not extensively available in the literature, DFT has been employed to refine the geometry of this compound when docked into the active site of AtzC.

DFT calculations are valuable for determining the optimized geometry, electronic properties, and reactivity of molecules. ufms.brresearchgate.netrsc.org Such calculations could, for instance, identify the most likely sites for nucleophilic or electrophilic attack on the this compound molecule, providing insights into its chemical reactivity.

Semi-empirical methods, which are computationally less demanding than DFT, can also be used to study large molecular systems. researchgate.net These methods could be applied to explore the conformational landscape of this compound and to model its interactions with the AtzC enzyme on a larger scale. Both DFT and semi-empirical methods have been successfully applied to study the properties of other triazine derivatives. researchgate.netacs.orgmdpi.com

Molecular Dynamics Simulations of this compound and its Enzyme Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of biological macromolecules, offering insights into the flexibility of enzymes and the stability of enzyme-ligand complexes over time. scispace.com For systems involving this compound, MD simulations of its complex with the enzyme AtzC would provide crucial information that is complementary to static docking models. Such simulations could reveal the stability of the predicted binding pose, the persistence of key intermolecular interactions, and the conformational changes in both the ligand and the enzyme's active site upon binding.

While specific MD simulation studies focused exclusively on the this compound-AtzC complex are not extensively detailed in the currently available literature, the principles of this methodology are well-established for studying analogous enzyme systems. nih.gov A typical MD simulation would involve solvating the docked AtzC-N-Isopropylammelide complex in a water box, adding ions to neutralize the system, and then simulating the atomic motions over a timescale of nanoseconds to microseconds. mdpi.com

Analysis of the simulation trajectory would allow for the characterization of:

Binding Stability: Root Mean Square Deviation (RMSD) calculations of the ligand and protein backbone would indicate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Interaction Dynamics: The fluctuation and occupancy of hydrogen bonds and hydrophobic contacts identified in docking studies can be monitored throughout the simulation to assess their strength and importance.

Active Site Flexibility: MD simulations can highlight the flexibility of active site loops and side chains, which may play a role in substrate entry, product release, or catalysis. nih.govresearchgate.net For instance, the flexibility of loops near the active site can be crucial for accommodating the substrate and stabilizing the transition state.

Solvent Effects: The role of water molecules in mediating interactions between this compound and AtzC can be explicitly studied, providing a more accurate picture of the binding event in a physiological environment.

By applying these computational techniques, researchers can gain a deeper, time-resolved understanding of the molecular recognition and catalytic processes governing the interaction between this compound and its target enzymes.

In Silico Docking and Ligand-Protein Interaction Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method has been applied to understand the interaction between this compound and its hydrolyzing enzyme, AtzC. researchgate.net

In a study by Balotra et al. (2015), this compound was docked into the active site of the AtzC crystal structure. The results of this docking study provide a detailed hypothesis of the binding mode of the substrate. The model suggests that the N-isopropyl group of the ligand is oriented towards a hydrophobic pocket within the active site, while the triazine ring is positioned near the catalytic zinc ion. researchgate.net

The predicted binding pose is stabilized by a series of specific interactions with active site residues. These interactions are crucial for correctly positioning the substrate for the subsequent hydrolytic reaction. The primary interactions predicted by the docking model are summarized below. researchgate.net

Interacting ResidueType of Interaction with this compoundPredicted Distance (Å)
His249Hydrogen Bond2.7
Gln160Hydrogen Bond2.8
Trp309Hydrogen Bond3.0
Lys65Hydrogen Bond3.1
Asp188Hydrogen Bond3.2
Asn304Hydrogen Bond3.3

This table is based on data from the in silico docking of this compound into the AtzC active site as reported by Balotra et al. (2015). researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The stability and specificity of the this compound-AtzC complex are heavily reliant on a network of hydrogen bonds and other supramolecular interactions within the enzyme's active site. Analysis of the docked complex reveals a well-defined hydrogen bonding network that is critical for substrate recognition and catalysis. researchgate.net

The primary hydrogen bonds predicted between this compound and AtzC are:

The exocyclic amine of this compound is predicted to form a hydrogen bond with the side chain of His249 (2.7 Å). This interaction is thought to be crucial for positioning the substrate for hydrolysis. researchgate.net

A ketone group on the triazine ring of the substrate is stabilized by a hydrogen bond with the side chain of Gln160 (2.8 Å). researchgate.net

Another key hydrogen bond is formed between the triazine ring and the side chain of Trp309 (3.0 Å). researchgate.net

The side chain of Lys65 is also involved in the hydrogen bond network, interacting with the substrate at a distance of 3.1 Å. researchgate.net

Further stabilization is provided by interactions with Asp188 (3.2 Å) and Asn304 (3.3 Å). researchgate.net

Beyond direct hydrogen bonds, the binding of this compound is also influenced by other supramolecular interactions. The active site of AtzC contains a catalytic Zn²⁺ ion, which is coordinated by His60, His62, His217, and Asp303. This metal center polarizes the substrate, making it more susceptible to nucleophilic attack. The isopropyl group of the substrate is accommodated in a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. researchgate.net

These intricate networks of interactions ensure the precise orientation of this compound within the active site, facilitating the catalytic mechanism proposed for AtzC, which involves the activation of a water molecule by the zinc center and a general base catalyst. researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.orgchemistrysteps.com For this compound, this involves rotations around its single bonds, particularly the bond connecting the isopropyl group to the triazine ring. Upon binding to an enzyme like AtzC, the ligand is expected to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," which is complementary to the shape and chemical environment of the active site.

The energy landscape of ligand binding describes the potential energy of the system as a function of the coordinates of the ligand and protein. nih.gov The native binding pose of this compound within the AtzC active site represents a significant energy minimum on this landscape. The transition from the unbound, solvated state to the bound state involves surmounting energy barriers associated with desolvation and conformational rearrangements of both the ligand and the protein. mdpi.com

Computational methods such as steered molecular dynamics or metadynamics could, in principle, be used to explore the energy landscape of this compound binding to and unbinding from the AtzC active site. Such studies would provide quantitative estimates of the binding free energy and identify potential intermediate states along the binding pathway, offering a more complete picture of the binding dynamics.

Mutagenesis Studies Correlating Structure and Function of AtzC

Site-directed mutagenesis is a powerful experimental technique used to probe the functional role of specific amino acid residues in an enzyme. By changing a single amino acid and measuring the resulting effect on catalytic activity, researchers can establish clear correlations between protein structure and function. researchgate.net

Several mutagenesis studies have been performed on the active site residues of AtzC to validate the roles predicted by structural analysis and in silico docking of this compound. The kinetic parameters for the hydrolysis of this compound by wild-type AtzC and various mutants have been determined, providing direct evidence for the importance of these residues in substrate binding and catalysis. researchgate.net

The following table summarizes the results of mutagenesis studies on key AtzC active site residues:

AtzC Variantkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Change in kcat/KmPutative Role of Residue
Wild-Type 13.3 ± 0.9406 ± 6532,759-Catalysis and Substrate Binding
H249A NDANDANDA-General base catalyst
H219A 0.04 ± 0.002300 ± 50133246Substrate binding/positioning
Q160A 0.11 ± 0.01550 ± 100200164Hydrogen bonding with substrate
K65A 0.15 ± 0.01450 ± 8033398Hydrogen bonding with substrate
W309A 0.25 ± 0.02150 ± 301,66720Substrate binding/positioning
D188A 1.1 ± 0.1500 ± 902,20015Hydrogen bonding with substrate
N304D 1.2 ± 0.1100 ± 2012,0002.7Substrate binding/positioning

NDA: No Detectable Activity. Data adapted from Balotra et al. (2015). researchgate.net

The results from these mutagenesis studies provide strong experimental support for the functional roles of the targeted residues:

His249: The H249A mutant showed no detectable activity, confirming its essential role in catalysis, likely as the general base that activates the hydrolytic water molecule. researchgate.net

His219, Gln160, K65A, W309A, D188A: Mutations of these residues resulted in significant decreases in catalytic efficiency (kcat/Km), primarily through a reduction in the turnover number (kcat). This indicates their importance in correctly positioning the substrate for efficient catalysis, likely through the hydrogen bonding and other interactions predicted by the docking model. researchgate.net

Asn304: The N304D mutant exhibited a more modest decrease in catalytic efficiency, suggesting a less critical, but still significant, role in substrate binding or positioning. researchgate.net

These findings, combining structural data with functional assays, provide a robust model for how AtzC recognizes and hydrolyzes this compound.

Advanced Analytical Characterization Techniques in N Isopropylammelide Research

Spectroscopic Methods for Reaction Monitoring and Mechanistic Elucidation

Spectroscopy is a powerful tool for gaining real-time insights into chemical reactions. By observing the interaction of electromagnetic radiation with molecules, researchers can deduce structural information and reaction rates. jchps.com

Ultraviolet (UV) spectroscopy is a widely used method for studying the kinetics of chemical reactions, such as the degradation or hydrolysis of organic compounds in aqueous solutions. sctunisie.org The technique operates on the principle that molecules with chromophores—parts of the molecule that absorb UV light—will exhibit a characteristic absorbance at a specific wavelength (λmax). Any alteration to the chromophore's structure during a reaction leads to a change in the UV spectrum.

In a typical kinetic study of N-isopropylammelide, the disappearance of the parent compound is monitored over time by measuring the decrease in absorbance at its λmax. sctunisie.org By plotting absorbance against time, the reaction rate can be determined. If the reaction follows first-order kinetics, as is common for hydrolysis, the rate constant (k) can be calculated from the slope of the line when plotting the natural logarithm of the absorbance versus time. These studies are essential for understanding the compound's persistence and transformation rate under various environmental conditions. kaust.edu.sa

Table 1: Illustrative Kinetic Data from a UV Spectroscopic Experiment on this compound Hydrolysis This table presents hypothetical data to illustrate the methodology.

Time (minutes) Absorbance at λmax ln(Absorbance)
0 0.800 -0.223
10 0.655 -0.423
20 0.537 -0.622
30 0.440 -0.821
40 0.360 -1.022
50 0.295 -1.221

While UV spectroscopy tracks reaction rates, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for determining the molecular structure of transient intermediates formed during a reaction. researchgate.netnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. ucla.edu As this compound undergoes transformation, changes such as the breaking of a C-N bond or the formation of a hydroxyl (-OH) group can be detected by the appearance or disappearance of characteristic absorption bands in the IR spectrum. For instance, the formation of a carboxylic acid intermediate would be signaled by the appearance of a broad O-H stretch and a C=O stretch at specific frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed picture of the molecular skeleton, including the connectivity of atoms. jchps.comscilit.com Both ¹H NMR and ¹³C NMR are used to analyze intermediates. The chemical environment of each proton and carbon atom in the molecule generates a unique signal. When the structure changes, the signals shift, providing clues to the location of the chemical modification. Advanced 2D-NMR techniques can further establish correlations between different atoms, allowing for the unambiguous structural determination of unknown intermediates. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound and its Potential Intermediates

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine N-H Stretch 3300-3500
Carbonyl (Amide) C=O Stretch 1630-1695
Alkyl C-H Stretch 2850-2960
Hydroxyl O-H Stretch (Broad) 3200-3600

Chromatographic Techniques for Pathway Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. When coupled with a detector, it becomes a powerful tool for analyzing the complex array of products and metabolites that arise from the transformation of a parent compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for identifying drug metabolites in biological fluids and in vitro systems. nih.govpensoft.net It excels at separating compounds with varying polarities from a complex matrix. In this compound research, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

In this setup, the parent this compound, being relatively nonpolar, would have a longer retention time compared to its more polar metabolites (e.g., hydroxylated or dealkylated derivatives). By comparing the retention times of peaks in a sample to those of known standards, metabolites can be tentatively identified. Coupling HPLC with mass spectrometry (HPLC-MS) provides molecular weight and structural information, greatly enhancing the confidence of identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the identification of volatile and semi-volatile organic compounds. nist.govmdpi.com This technique is particularly useful for identifying the final, stable products of this compound degradation.

In a GC-MS analysis, the sample is first vaporized and separated based on boiling point and chemical interactions in a long capillary column. nih.gov As each separated compound exits the column, it enters the mass spectrometer, where it is fragmented into ions. The resulting mass spectrum is a unique chemical "fingerprint." By comparing this fingerprint to extensive spectral libraries, such as the NIST Mass Spectral Database, the identity of the degradation products can be determined with a high degree of certainty. chromatographyonline.com

Table 3: Hypothetical Chromatographic Data for this compound and its Transformation Products This table presents hypothetical data to illustrate the principles of chromatographic analysis.

Compound Analytical Method Retention Time (min) Key Mass Fragment (m/z)
This compound HPLC-MS 12.5 184 (M+H)⁺
Hydroxy-N-isopropylammelide HPLC-MS 9.8 200 (M+H)⁺
Deisopropyl-ammelide HPLC-MS 8.2 142 (M+H)⁺
Volatile Amine Product GC-MS 4.5 58, 44

Advanced Mass Spectrometry for Isotopic Labeling and Pathway Delineation

To definitively trace the transformation of a molecule and confirm metabolic pathways, researchers turn to stable isotope labeling in conjunction with advanced mass spectrometry. researchgate.net This approach involves synthesizing a version of this compound where one or more atoms (commonly ¹²C or ¹⁴N) are replaced with a heavier, stable isotope (e.g., ¹³C or ¹⁵N). nih.govnih.gov

When this labeled compound is introduced into a reaction or biological system, all subsequent metabolites and degradation products will retain the heavy isotope. In the mass spectrometer, a labeled compound and its unlabeled counterpart are chemically identical but differ in mass. washington.edu This mass difference creates a distinct isotopic signature. For example, a metabolite containing one ¹³C atom will appear as a pair of peaks in the mass spectrum, separated by approximately 1 Dalton from its natural ¹²C-containing counterpart.

This technique allows researchers to:

Confirm a product's origin: Only metabolites derived from the labeled this compound will exhibit the characteristic mass shift. researchgate.net

Determine the number of atoms: The magnitude of the mass shift can reveal how many atoms from the original molecule are retained in a given fragment or product. nih.gov

Quantify metabolic flux: By measuring the ratio of labeled to unlabeled metabolites, the rate of specific biochemical reactions can be quantified.

The use of high-resolution mass spectrometry (HRMS) is critical in these studies, as it can measure mass with enough accuracy to distinguish between isotopes and confirm the elemental composition of unknown metabolites. researchgate.netresearchgate.net

Table 4: Example of Mass Shift in an Isotopic Labeling Experiment Illustrates the expected mass shift for a hypothetical metabolite when using ¹³C₆-labeled this compound.

Metabolite Unlabeled Monoisotopic Mass (m/z) Labeled Monoisotopic Mass (m/z) Mass Shift (Da) Interpretation
Metabolite A (Full Skeleton) 199.123 205.143 ~6 The entire carbon skeleton of this compound is intact.

Advanced Applications of N Isopropylammelide and Its Derivatives in Chemical Science

Contributions to Catalysis Research

N-Isopropylammelide plays a significant role in catalysis research, primarily within the field of biocatalysis and environmental remediation. Its significance stems from its position as a key intermediate in the microbial degradation pathways of s-triazine herbicides, most notably atrazine (B1667683). Research in this area focuses on understanding the enzymes that process this compound, their catalytic mechanisms, and their potential for application in breaking down persistent environmental pollutants.

Enzymatic Pathways Involving this compound

The biodegradation of atrazine, a widely used herbicide, involves a series of enzymatic steps that ultimately lead to the mineralization of the compound into less harmful substances like cyanuric acid, ammonia (B1221849), and carbon dioxide. This compound is a crucial intermediate in this process, formed through the action of specific hydrolase enzymes and subsequently acted upon by other enzymes.

Formation of this compound: The enzyme hydroxyatrazine N-ethylaminohydrolase (AtzB) catalyzes the hydrolytic conversion of hydroxyatrazine to this compound. ebi.ac.uk This step is vital as it represents the deamination of a precursor molecule, preparing it for further breakdown.

Research on AtzC: A Key Biocatalyst

Extensive research has been dedicated to understanding the enzyme AtzC due to its critical role in detoxifying atrazine-contaminated environments. This research contributes significantly to the field of biocatalysis by elucidating enzyme structure, function, and mechanism.

Purification and Characterization: Studies have successfully purified AtzC from bacterial strains, such as Pseudomonas sp. strain ADP. researchgate.netnih.gov Characterization efforts have revealed its optimal catalytic conditions, typically around 42 °C and pH 7.0. researchgate.netresearchgate.net Kinetic parameters, including a Michaelis constant (Km) of 0.811 mM and a maximum velocity (Vmax) of 28.19 mmol/min·mg, have been determined, providing quantitative insights into its catalytic efficiency. researchgate.netresearchgate.net

Structural and Mechanistic Studies: Advanced techniques like X-ray crystallography have been employed to determine the three-dimensional structure of AtzC. nih.govpublications.csiro.au These studies have identified key residues within the active site, such as histidine (e.g., His249), which are essential for catalysis. nih.govpublications.csiro.au The enzyme is known to contain a zinc ion (Zn²⁺) coordinated by histidine and aspartate residues, a feature common to other amidohydrolases. nih.govresearchgate.net Proposed catalytic mechanisms suggest AtzC functions similarly to cytosine deaminase and other members of the class III amidohydrolase family, potentially utilizing a histidine residue as a general acid-base catalyst. researchgate.netpublications.csiro.au AtzC exhibits substrate specificity, capable of catalyzing the amidohydrolysis of N-alkyl substituents from various dihydroxy s-triazines. researchgate.net

Bioremediation Applications: The research into AtzC and the pathway it facilitates is fundamental for developing bioremediation strategies. By understanding how bacteria efficiently degrade this compound, scientists can engineer or select microbial consortia for the cleanup of soils and water contaminated with atrazine and related herbicides. smolecule.comencyclopedia.pubmdpi.com Furthermore, this compound itself has been identified as a chemoattractant for bacteria involved in atrazine degradation, offering insights into microbial behavior in contaminated environments. ebi.ac.uk

Summary of Key Enzymes in this compound Metabolism

Enzyme NameEC NumberReaction CatalyzedSignificance
Hydroxyatrazine N-ethylaminohydrolaseNot specifiedHydroxyatrazine → this compoundCatalyzes the formation of this compound from hydroxyatrazine, an intermediate in atrazine biodegradation. ebi.ac.uk
This compound isopropylaminohydrolase (AtzC)3.5.99.4This compound + H₂O → Cyanuric acid + Isopropylamine (B41738)Catalyzes the third hydrolytic step in the mineralization of atrazine; research focuses on its structure, mechanism, and application in bioremediation. smolecule.comresearchgate.netnih.govwikipedia.org

The study of this compound's enzymatic transformations provides a critical foundation for advancing biocatalytic solutions in environmental science, particularly in addressing the persistence of agricultural chemicals.

Future Research Directions in N Isopropylammelide Chemistry

Exploration of Novel Synthetic Pathways and Efficient Protocols

Historically, N-Isopropylammelide has been primarily obtained as a product of microbial degradation of atrazine (B1667683) or its derivatives like hydroxyatrazine. nih.govasm.org For research and industrial purposes, reliance on biological production is inefficient. The future necessitates the development of robust and scalable synthetic routes. Current synthetic strategies for s-triazine derivatives often begin with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and involve sequential nucleophilic substitution reactions. nih.govresearchgate.net

Future research will likely focus on optimizing these multi-step sequences to improve yield, reduce reaction times, and minimize the use of hazardous reagents. researchgate.net Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the nucleophilic substitution steps, potentially leading to higher yields and cleaner reactions.

Flow Chemistry Protocols: Developing continuous flow processes for the synthesis of this compound. This approach offers advantages in safety, scalability, and product consistency.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and bases, and designing pathways that generate less waste. For example, replacing traditional organic bases with solid-supported catalysts that can be easily recovered and reused.

A comparative table of potential synthetic protocols is presented below.

Parameter Conventional Batch Synthesis Microwave-Assisted Synthesis Continuous Flow Synthesis
Starting Material Cyanuric ChlorideCyanuric ChlorideCyanuric Chloride
Typical Reaction Time Hours to DaysMinutes to HoursSeconds to Minutes
Energy Efficiency LowHighModerate to High
Scalability LimitedModerateHigh
Process Control ModerateHighVery High
Potential Advantages Well-established methodsRapid optimization, higher yieldsEnhanced safety, consistency

Deeper Understanding of Non-Enzymatic Degradation Mechanisms in Diverse Environments

While the enzymatic degradation of atrazine to this compound is well-documented, the abiotic fate of this compound itself is less understood. nih.govresearchgate.net The stability of its s-triazine ring under various environmental conditions is crucial for accurate environmental modeling and risk assessment. Future research must systematically investigate its non-enzymatic degradation.

Key environmental factors influencing its stability that require detailed study include:

pH: The s-triazine ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions. Research should aim to identify the products of hydrolysis and determine the reaction kinetics at different pH values.

Temperature: Thermal degradation pathways need to be elucidated. Studies suggest that thermal effects can contribute to the degradation of related compounds. nih.gov

Photolysis: The effect of ultraviolet (UV) radiation, particularly in aqueous environments, on the integrity of the this compound molecule is a critical area for investigation. Photolytic degradation is a known pathway for other pollutants. nih.gov

The table below outlines potential research avenues and expected outcomes.

Environmental Stressor Research Focus Hypothesized Degradation Products Expected Outcome
Acidic pH Hydrolysis kinetics and product identificationAmmelide (B29360), Isopropylamine (B41738), Cyanuric AcidRate constants for acidic hydrolysis
Alkaline pH Saponification-like reactions on the ringRing-opened structures, saltsUnderstanding of stability in alkaline soils/waters
Elevated Temperature Thermal decomposition pathwaysCO₂, NH₃, smaller organic fragmentsDetermination of thermal stability limits
UV Radiation Photodegradation quantum yield and productsHydroxylated derivatives, ring cleavage productsAssessment of persistence in sunlit surface waters

Rational Design and Engineering of Enhanced Biocatalysts for Triazine Transformation

The enzyme responsible for the conversion of this compound to cyanuric acid and isopropylamine is this compound isopropylaminohydrolase, commonly known as AtzC. wikipedia.orgnih.gov This enzyme is a member of the amidohydrolase superfamily and has been a subject of biochemical studies. nih.govplos.org The native enzyme, while effective, may not be optimal for industrial bioremediation or biocatalytic applications. nih.gov Rational design and directed evolution present powerful strategies to engineer enhanced versions of AtzC. nih.govresearchgate.net

Future research in this area will concentrate on:

Structural Analysis and Mutagenesis: Using the known crystal structure of AtzC (PDB: 2QT3) to identify key residues in the active site. wikipedia.org Site-directed mutagenesis can then be employed to alter substrate specificity, improve catalytic efficiency (kcat/Km), and enhance thermal stability. springernature.com

Improving Substrate Range: While AtzC acts on this compound, engineering the enzyme to efficiently hydrolyze other N-alkylated triazine compounds could broaden its application in treating mixed-contaminant sites. Studies have shown it has activity on other s-triazines, but this could be optimized. nih.govresearchgate.net

Enhancing Stability: For practical applications, biocatalysts need to be robust. Protein engineering techniques can be used to introduce stabilizing mutations, such as creating new disulfide bonds or increasing hydrophobic packing, to make AtzC more resistant to operational stresses like temperature and organic solvents. researchgate.net

The properties of the native AtzC enzyme from Pseudomonas sp. strain ADP serve as a baseline for these engineering efforts.

Property Value Reference
Enzyme Commission (EC) Number 3.5.99.4 wikipedia.org
Substrates This compound, H₂O wikipedia.org
Products Cyanuric acid, Isopropylamine wikipedia.orgnih.gov
Km (for this compound) 406 µM nih.govresearchgate.net
kcat 13.3 s⁻¹ nih.govresearchgate.net
Metal Center Contains Zn(II) researchgate.net
PDB Accession Code 2QT3 wikipedia.org

Discovery of New Chemical Applications in Advanced Materials and Catalysis

The s-triazine core of this compound is a "privileged structure" in chemistry, known for its thermal stability, high nitrogen content, and versatile reactivity. nih.govwisdomlib.org This suggests that this compound, beyond its role in degradation pathways, could serve as a building block for advanced materials and novel catalysts.

Potential future applications to be explored include:

Energetic Materials: The high nitrogen content and thermal stability of the s-triazine ring are desirable properties for high-energy materials (HEMs). researchgate.net this compound could be a precursor for the synthesis of novel, safer, and more efficient energetic compounds.

Polymers and Dendrimers: Triazine derivatives are used to create highly branched polymers and dendrimers with applications in drug delivery, coatings, and electronics. nih.gov The functional groups on this compound could be modified to incorporate it into such macromolecular structures.

Organocatalysis: The nitrogen atoms in the triazine ring can act as Lewis bases or hydrogen bond acceptors, making them potentially useful in organocatalysis. Research could explore the catalytic activity of this compound and its derivatives in reactions such as amide synthesis or polymerization. ualberta.camdpi.com

The table below summarizes potential application areas for this compound-derived compounds.

Application Area Relevant Property of s-Triazine Core Potential this compound Derivative
Advanced Polymers Rigid, stable heterocyclic structureDi-functionalized ammelides for cross-linking
Energetic Materials High nitrogen content, high enthalpy of formationNitro or azido-substituted this compound
Supramolecular Chemistry H-bonding capabilities, defined geometryFunctionalized ammelides for self-assembly
Organocatalysis Lewis basic nitrogen sitesChiral derivatives for asymmetric catalysis

Q & A

Q. What is the role of N-Isopropylammelide in microbial degradation pathways, particularly for s-triazine herbicides like atrazine?

NiPA is a key intermediate in the enzymatic degradation of atrazine. Hydroxyatrazine, produced via AtzA-mediated dechlorination, is converted to NiPA by hydroxyatrazine ethylaminohydrolase (AtzB) . NiPA is subsequently hydrolyzed to cyanuric acid by AtzC (this compound isopropylaminohydrolase), enabling further mineralization . This pathway is critical for bioremediation studies targeting triazine-contaminated environments.

Q. How can this compound be reliably detected and quantified in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is a standard method, achieving separation of NiPA from structurally similar triazines (e.g., hydroxyatrazine, cyanuric acid) using reversed-phase columns and optimized mobile phases . Advanced techniques like UHPLC/QTOF-MS enable detection in complex matrices (e.g., plant root exudates) with high sensitivity, as demonstrated in studies using Variable Importance in Projection (VIP) scores >1.3 for marker identification .

Q. Which bacterial species and genetic markers are associated with NiPA metabolism?

Key species include Pseudomonas sp. strain ADP (harboring the atzABC operon) , Rhodococcus sp. BCH2 , and Bacillus spp. . Genetic markers like atzB and atzC are critical for enzymatic activity, with atzB encoding hydroxyatrazine ethylaminohydrolase and atzC encoding NiPA hydrolase .

Advanced Research Questions

Q. What structural and mechanistic insights explain AtzC's substrate specificity for NiPA?

The X-ray crystal structure of AtzC (1.84 Å resolution) reveals a catalytically essential His249 residue in the active site. Mutagenesis studies (e.g., His249→Ala) abolish activity, supporting a mechanism involving metal-assisted hydrolysis. AtzC's active site accommodates N-alkyl-substituted triazines, with higher kcat values for linear vs. branched alkyl groups . The enzyme's Zn(II) cofactor (or substitutable Fe, Co, Mn) stabilizes the transition state via a five-coordinate geometry, as shown by electron paramagnetic resonance (EPR) spectroscopy .

Q. How do researchers reconcile contradictory kinetic data for AtzC across bacterial strains?

Discrepancies in Km (e.g., 406 μM for Pseudomonas ADP vs. strain-specific variations) may arise from differences in metal cofactor availability or expression systems (e.g., E. coli vs. native hosts). Standardizing assay conditions (pH, temperature, metal supplementation) and validating enzyme purity via SDS-PAGE and activity assays are critical .

Q. What experimental approaches elucidate bacterial chemotaxis toward NiPA?

Chemotaxis assays using capillary or agarose plug methods demonstrate attraction of Pseudomonas sp. ADP to NiPA and related triazines. Competition studies with pyrimidines (e.g., cytosine) reveal shared chemoreceptor pathways, likely involving the Tap receptor homolog . Inducible vs. constitutive chemotaxis can be tested using plasmid-cured strains (e.g., ADP M13-2) .

Q. What challenges arise in distinguishing NiPA from structurally analogous triazines during analytical workflows?

Co-elution issues in HPLC require optimized gradients (e.g., acetonitrile/water with 0.1% formic acid) and confirmation via tandem mass spectrometry (MS/MS). In plant exudate studies, VIP analysis combined with fold-change thresholds (>2.0) reduces false positives .

Methodological Considerations

Q. Table 1: Key Enzymatic Parameters for AtzC

SubstrateKm (μM)kcat (s⁻¹)Metal CofactorReference
This compound40613.3Zn(II)
N-Ethylammelide22018.9Co(II)

Q. Table 2: Analytical Methods for NiPA Detection

TechniqueLimit of DetectionKey AdvantagesReference
Reversed-phase HPLC-UV30–400 pmolHigh specificity for triazine mixtures
UHPLC/QTOF-MS0.1 ppbSensitivity in complex matrices

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.